1,1-Diethylurea

Supramolecular chemistry Dielectric properties Hydrogen-bonded assemblies

1,1-Diethylurea (asymmetrical N,N-disubstituted urea) provides a unique hydrogen-bonding topology distinct from its 1,3-isomer. The terminal -NH₂ moiety enables cyclic tetramer formation for predictable co-crystal engineering with acidic drug candidates. Exhibits 3.7× lower permittivity and 100× lower conductivity than the 1,3-isomer, essential for low-dielectric materials. Induces transparent lysozyme gelation for optical biosensors. Key intermediate in celiprolol hydrochloride synthesis. Request a quote for bulk orders.

Molecular Formula C5H12N2O
Molecular Weight 116.16 g/mol
CAS No. 634-95-7
Cat. No. B1203175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Diethylurea
CAS634-95-7
Synonymsdiethylurea
Molecular FormulaC5H12N2O
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)N
InChIInChI=1S/C5H12N2O/c1-3-7(4-2)5(6)8/h3-4H2,1-2H3,(H2,6,8)
InChIKeyTUMNHQRORINJKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Diethylurea (CAS 634-95-7) — Baseline Physicochemical and Structural Profile for N,N-Disubstituted Urea Procurement


1,1-Diethylurea (CAS 634-95-7; synonym N,N-diethylurea, asymmetrical diethylurea) is an asymmetrically N,N-disubstituted urea derivative with the molecular formula C₅H₁₂N₂O and molecular weight 116.16 g/mol [1]. The compound presents as a white to almost white crystalline powder or crystal at ambient temperature (20°C), with a melting point range of 67.0–71.0°C [2]. Its aqueous solubility is approximately 50 g/L (clear solution) [3], and it exhibits a predicted pKa of 14.77±0.50 . As an asymmetrically substituted urea featuring one unsubstituted primary amide nitrogen (-NH₂) and one fully alkylated nitrogen bearing two ethyl substituents, 1,1-diethylurea possesses a unique hydrogen-bonding donor/acceptor topology distinct from its symmetrical 1,3-diethylurea isomer and other alkylurea congeners [4]. The compound is commercially available at purities ≥97% from multiple reputable suppliers, with catalog specifications routinely verified by nonaqueous titration and structural confirmation by NMR [2].

Why 1,1-Diethylurea Cannot Be Interchanged with 1,3-Diethylurea or Other Alkylureas — A Structural Isomerism-Driven Selection Imperative


The substitution pattern on the urea scaffold — asymmetrical N,N-disubstitution (1,1-) versus symmetrical N,N′-disubstitution (1,3-) — produces fundamentally divergent supramolecular assembly behavior, dielectric properties, and hydrogen-bonding topologies that preclude generic substitution in structurally sensitive applications. 1,1-Diethylurea possesses a terminal -NH₂ moiety capable of acting as a hydrogen-bond donor in two distinct orientations, enabling it to form either cyclic dimers or polymeric chains depending on the chemical environment [1]. In contrast, 1,3-diethylurea, bearing two secondary amide -NH- groups, exhibits a strong predisposition toward extended chain polymerization via intermolecular hydrogen bonding [2]. These structural isomerism-driven differences manifest in quantitatively distinct physical properties, including a two-order-of-magnitude divergence in electrical conductivity and a 3.7-fold difference in relative permittivity in non-polar solvent solutions [2]. For applications requiring precise control over crystallization, co-crystal engineering, gelation behavior, or dielectric characteristics, the symmetrical 1,3-isomer or other alkylureas (e.g., 1,3-dimethylurea) cannot serve as functionally equivalent replacements for the asymmetrical 1,1-congener.

1,1-Diethylurea — Quantifiable Differentiation Evidence Against Closest Structural Analogs


1,1-Diethylurea vs. 1,3-Diethylurea — Two Orders of Magnitude Lower Electrical Conductivity in Solution

In ionically undoped solutions, the electrical conductivity of 1,1-diethylurea differs from that of its symmetrical isomer 1,3-diethylurea by a factor of approximately 100 (two orders of magnitude) [1]. This divergence arises from the fundamentally distinct supramolecular architectures adopted by the two isomers: 1,3-diethylurea forms extended hydrogen-bonded polymeric chains capable of proton conduction upon thermal rupture of hydrogen bonds, whereas 1,1-diethylurea preferentially assembles into non-polar cyclic dimers that do not support comparable charge transport [1]. Complementary permittivity measurements on 0.04 mole fraction solutions in non-polar solvent further substantiate this structural divergence: 1,1-diethylurea exhibits a relative permittivity of approximately 3, compared to approximately 11 for 1,3-diethylurea under identical conditions [1].

Supramolecular chemistry Dielectric properties Hydrogen-bonded assemblies

1,1-Diethylurea Induces Transparent Lysozyme Gel Whereas Ethylurea Produces Intensely Turbid Gel

In a comparative study examining the capacity of urea derivatives to induce hen egg white lysozyme (HEWL) physical gelation, 1,1-diethylurea (1,1-DEU) generated transparent protein gels, while ethylurea (EU) produced intensely turbid gels under analogous sol-gel transition conditions [1]. Oscillatory rheological analysis further demonstrated that gels formed from binary mixtures containing urea derivatives with higher dipole moments exhibited larger storage modulus (G′) values [1]. Tetramethylurea (TMU) also yielded transparent gels, but 1,3-dimethylurea (1,3-DMU) did not induce comparable gelation under the conditions tested, highlighting the unique gelation outcome associated specifically with the asymmetrical N,N-diethyl substitution pattern [1].

Protein gelation Rheology Lysozyme Biophysical chemistry

1,1-Diethylurea vs. 1,3-Diethylurea — 3.7-Fold Lower Relative Permittivity in Non-Polar Solvent

Quantitative permittivity measurements on equimolar (0.04 mole fraction) solutions in non-polar solvent reveal a pronounced difference in the dielectric response of 1,1-diethylurea relative to its symmetrical isomer. 1,1-Diethylurea exhibits a relative permittivity of approximately 3, whereas 1,3-diethylurea exhibits a relative permittivity of approximately 11 under identical experimental conditions [1]. This 3.7-fold difference reflects the fundamentally different supramolecular assembly states adopted by the two isomers: 1,1-diethylurea assembles into non-polar cyclic dimers, while 1,3-diethylurea forms extended polar polymeric chains with a substantially higher net dipole moment [1].

Dielectric spectroscopy Solution-phase behavior Polarity

1,1-Diethylurea Crystal Structure — Cyclic Hydrogen-Bonded Tetramer Distinct from Linear Urea Packing

Single-crystal X-ray diffraction analysis of parent 1,1-diethylurea reveals a cyclic hydrogen-bonded tetramer as the fundamental supramolecular motif, which subsequently assembles into chain polymer structures through weaker secondary hydrogen-bonding associations [1]. This tetrameric architecture is unique among simple alkylureas and contrasts sharply with the extended linear hydrogen-bonding networks characteristic of unsubstituted urea and with the chain-polymeric assembly of 1,3-diethylurea [1][2]. The terminal -NH₂ group of 1,1-diethylurea participates in a cyclic R⁴₄(8) hydrogen-bonding pattern involving four urea molecules, a motif that is not accessible to symmetrically disubstituted congeners lacking a primary amide terminus [1].

X-ray crystallography Crystal engineering Hydrogen bonding

1,1-Diethylurea and 1,3-Dimethylurea — Differential Lysozyme Gelation Outcomes

In a systematic investigation of urea derivatives' capacity to induce hen egg white lysozyme (HEWL) physical gelation, 1,1-diethylurea (1,1-DEU) generated transparent protein gels, whereas 1,3-dimethylurea (1,3-DMU) failed to induce gelation under comparable experimental conditions [1]. The study examined ethylurea, 1,3-dimethylurea, and 1,1-diethylurea at their limiting aqueous solubility regions, demonstrating that the gelation-inducing capacity is not a generic property of alkylureas but rather depends specifically on the substitution pattern and alkyl chain length [1]. The transparent gels formed by 1,1-DEU/H₂O mixtures exhibited distinct rheological characteristics, with storage modulus (G′) values correlating with the dipole moment of the urea derivative [1].

Protein gelation Urea derivatives Lysozyme

1,1-Diethylurea Forms Definitive Molecular Adducts with Nitro-Substituted Aromatic Carboxylic Acids

1,1-Diethylurea has been demonstrated to form well-defined 1:1 and 2:1 molecular adducts (co-crystals) with a series of nitro-substituted aromatic carboxylic acids, including 2-nitrobenzoic acid (1:1), 3-nitrobenzoic acid (1:1), 4-nitrobenzoic acid (2:1), 3,5-dinitrobenzoic acid (1:1), 5-nitrosalicylic acid (1:1), and 3,5-dinitrosalicylic acid (1:1) [1]. Single-crystal X-ray diffraction analyses of four of these adducts confirmed that primary cyclic hydrogen-bonding interactions occur between the amide group of the substituted urea and the carboxylic acid group of the aromatic acid, with the unique tetrameric hydrogen-bonding motif of 1,1-diethylurea providing a predictable supramolecular synthon for co-crystal design [1].

Cocrystal engineering X-ray crystallography Hydrogen bonding

1,1-Diethylurea — Evidence-Backed Research and Industrial Application Scenarios


Pharmaceutical Co-crystal Engineering with Aromatic Carboxylic Acids

The cyclic hydrogen-bonded tetramer motif of 1,1-diethylurea, confirmed by single-crystal X-ray diffraction, provides a predictable supramolecular synthon for co-crystal formation with aromatic carboxylic acid drug candidates [1]. The compound forms 1:1 and 2:1 adducts with nitro-substituted benzoic acids, with primary hydrogen-bonding interactions occurring between the urea amide group and the carboxylic acid moiety [1]. For pharmaceutical development teams seeking novel solid forms of acidic drug substances, 1,1-diethylurea offers a structurally characterized co-crystal former whose hydrogen-bonding behavior differs fundamentally from that of 1,3-diethylurea, enabling distinct co-crystal architectures and potential intellectual property differentiation.

Transparent Protein Gel Formulations for Biosensing and Biomaterials

1,1-Diethylurea induces transparent lysozyme gelation, whereas ethylurea produces intensely turbid gels and 1,3-dimethylurea fails to induce gelation [2]. This transparency differential is critical for applications requiring optical characterization of encapsulated biomolecules, fluorescence-based biosensors, or implantable biomaterials where light scattering would degrade performance. The storage modulus (G′) of the resulting gels correlates with the dipole moment of the urea derivative, providing tunable rheological control [2].

Low-Dielectric Material Development and Electronic Device Fabrication

1,1-Diethylurea exhibits a relative permittivity of approximately 3 in non-polar solvent solution, which is 3.7-fold lower than the ≈11 value of its 1,3-isomer under identical conditions [3]. Its electrical conductivity in solution is approximately two orders of magnitude lower than that of 1,3-diethylurea [3]. These quantitative dielectric property differentials support the selection of 1,1-diethylurea over the 1,3-isomer for applications requiring low dielectric constant materials, including organic electronics, insulating layers, or any fabrication process where uncontrolled proton conduction could compromise device performance.

Synthetic Intermediate for Celiprolol and Related Beta-Blocker APIs

3-(3-Acetyl-4-hydroxyphenyl)-1,1-diethylurea (A-1354), a direct synthetic intermediate in the manufacture of the beta-adrenergic blocker celiprolol hydrochloride, incorporates the 1,1-diethylurea moiety as a core structural element [4]. Validated gradient HPLC methods exist for the determination of A-1354 and its potential impurities, supporting quality control and process development workflows [4]. The asymmetrical N,N-diethyl substitution pattern of 1,1-diethylurea is structurally essential to this pharmacologically active scaffold and cannot be replaced by symmetrical isomers without altering receptor binding characteristics.

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